2-Methyl-7-phenyl-1-propylpurin-6-one
Beschreibung
2-Methyl-7-phenyl-1-propylpurin-6-one is a purine-derived compound characterized by a purin-6-one core with distinct substituents: a methyl group at position 2, a phenyl group at position 7, and a propyl chain at position 1 (Figure 1). This structural configuration confers unique physicochemical and pharmacological properties. The compound’s lipophilic substituents (phenyl and propyl) suggest enhanced membrane permeability compared to polar analogs, while the methyl group may reduce metabolic susceptibility .
Eigenschaften
CAS-Nummer |
83334-81-0 |
|---|---|
Molekularformel |
C15H16N4O |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-methyl-7-phenyl-1-propylpurin-6-one |
InChI |
InChI=1S/C15H16N4O/c1-3-9-18-11(2)17-14-13(15(18)20)19(10-16-14)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI-Schlüssel |
NEHKYKOHTGPWQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=NC2=C(C1=O)N(C=N2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenyl-1-propylpurin-6-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of 2-Methyl-7-phenyl-1-propylpurin-6-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-7-phenyl-1-propylpurin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-7-phenyl-1-propylpurin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-7-phenyl-1-propylpurin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional distinctions between 2-Methyl-7-phenyl-1-propylpurin-6-one and related purin-6-one derivatives are critical for understanding its unique behavior. Below is a detailed comparison based on substituent positioning, physicochemical properties, and hypothesized biological activity.
Table 1: Substituent Comparison
Key Differences and Implications
Position 2 Substituent: Methyl (Target): A non-polar group that enhances lipophilicity (logP) and may improve blood-brain barrier penetration. Amino (CAS 33016-34-1): A polar group capable of hydrogen bonding, which may improve solubility (logS) and receptor affinity but decrease membrane permeability.
Position 7 Substituent: Phenyl (Target): Introduces aromaticity, enabling π-π stacking interactions with hydrophobic receptor pockets (e.g., adenosine A2A receptors). This group increases molecular rigidity and may prolong metabolic stability.
Position 1 Substituent :
- Propyl (Target) : The propyl chain at position 1 may sterically hinder enzymatic degradation (e.g., by xanthine oxidase) compared to unsubstituted analogs.
Hypothesized Pharmacological Profiles
- Target Compound: Likely acts as a competitive antagonist at adenosine receptors due to steric bulk from phenyl and propyl groups. Predicted logP ≈ 2.5–3.0 (moderate lipophilicity) and moderate metabolic clearance.
- Higher solubility (logS ≈ -2.0) may limit CNS penetration .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s phenyl and propyl groups require multi-step functionalization, whereas CAS 33016-34-1 is synthesized via simpler alkylation routes .
- Data Gaps : Direct comparative pharmacological studies are absent in the literature. Current insights are extrapolated from structure-activity relationship (SAR) trends in purine analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
